Halistanol sulfate Halistanol sulfate Halistanol sulfate is an ergostanoid.
Brand Name: Vulcanchem
CAS No.: 103065-20-9
VCID: VC20741659
InChI: InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1
SMILES: CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Molecular Formula: C29H52O12S3
Molecular Weight: 688.9 g/mol

Halistanol sulfate

CAS No.: 103065-20-9

Cat. No.: VC20741659

Molecular Formula: C29H52O12S3

Molecular Weight: 688.9 g/mol

* For research use only. Not for human or veterinary use.

Halistanol sulfate - 103065-20-9

CAS No. 103065-20-9
Molecular Formula C29H52O12S3
Molecular Weight 688.9 g/mol
IUPAC Name [(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate
Standard InChI InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1
Standard InChI Key UYXOPBYFUWYADH-APJFPIMXSA-N
Isomeric SMILES C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C
SMILES CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Canonical SMILES CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Chemical Structure and Properties

Basic Structural Characteristics

Halistanol sulfates are characterized by a steroid nucleus with three sulfate groups typically attached at positions C-2, C-3, and C-6. The presence of these sulfate groups is confirmed through infrared spectroscopy, showing characteristic IR bands around 1230 cm⁻¹ . The general structure includes two methyl singlets at positions C-18 and C-19, which are typical features of the steroid backbone. The basic structure contains a tetradecahydro-1H-cyclopenta[a]phenanthren core with specific stereochemistry at multiple carbon centers .

Structural Variants

Various forms of halistanol sulfate have been identified, each with distinctive structural features:

Halistanol Sulfate (without letter designation) features a steroidal nucleus with three sulfate groups and a side chain containing two secondary methyl groups at C-21 and C-28, along with a distinctive t-butyl group at the terminal end of the side chain . This compound has been isolated from multiple marine sponges including Halichondria cf., Epipolasis sp., Petromica ciocalyptoides, Haliclona sp., and Petromica citrina .

Halistanol Sulfate C shares the same steroidal nucleus as the parent compound but possesses a shorter side chain. Unlike the parent compound with its t-butyl terminal group, Halistanol Sulfate C features an isopropyl group at the end of the side chain. It also contains only one methyl doublet at C-21 rather than the two methyl doublets (at C-21 and C-28) found in the parent compound .

Halistanol Sulfate F (C₃₀H₅₁Na₃O₁₂S₃) is the trisodium salt of halistanol sulfonic acid F with a molecular weight of 768.9 g/mol. This compound has been isolated from the marine sponge Pseudaxinyssa digitata and has demonstrated significant anti-HIV activity .

Physical and Chemical Properties

Halistanol sulfate compounds typically appear as white amorphous powders. The parent compound exhibits characteristic infrared absorption bands at 3442, 2953, 1643, 1392, 1230, and 1068 cm⁻¹ . Mass spectrometry analysis confirms the presence of three sulfate groups in both the parent compound and Halistanol Sulfate C, with characteristic fragmentation patterns showing sequential loss of sodium hydrogen sulfate groups .

Isolation and Characterization

Source Organisms

Halistanol sulfates have been isolated from various marine sponges. The parent compound has been found in Petromica citrina, while Halistanol Sulfate A has been isolated from Petromica ciocalyptoides . Halistanol Sulfate C has been reported from Pseudoaxinissa digitata and Epilopasis sp. . Halistanol Sulfate F has been isolated from Pseudaxinyssa digitata .

Isolation and Purification Methods

The isolation of halistanol sulfates typically involves a bioguided fractionation approach. For example, the isolation of halistanol sulfate and halistanol sulfate C from Petromica citrina begins with the preparation of an n-butanol fraction from the crude sponge extract. This fraction undergoes further separation using Sephadex LH-20 chromatography, followed by C18 column chromatography to yield the purified compounds .

The purification strategy often employs a combination of different chromatographic techniques. After initial fractionation, compounds are further purified using high-performance liquid chromatography (HPLC) with water/methanol mixtures as mobile phases . Data acquisition and processing are typically performed using specialized software such as Bruker Compass Data Analysis .

Structural Characterization

The structural elucidation of halistanol sulfates relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as HSQC, HMBC, and COSY, provides critical information about the carbon skeleton and the positions of functional groups. For example, the ¹H NMR spectrum of halistanol sulfate shows characteristic carbinol signals at δ 4.83, δ 4.76, and δ 4.20, corresponding to the positions bearing sulfate groups .

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight and the presence of sulfate groups. The ESI mass spectrum of halistanol sulfate shows characteristic fragments at m/z 731 [M − Na]⁻, m/z 611 [M − NaHSO₄], m/z 491 [M − (NaHSO₄)₂], and m/z 354 [M − (NaHSO₄)₃], confirming the presence of three sulfate groups in the structure .

Infrared (IR) spectroscopy further supports the presence of sulfate groups, with characteristic bands around 1230 cm⁻¹ .

Biological Activities

Anti-HIV Activity

Halistanol Sulfate F has been documented to exhibit significant anti-HIV activity. This compound, isolated from the marine sponge Pseudaxinyssa digitata, acts as both an anti-HIV-1 and anti-HIV-2 agent . The mechanism of action is believed to involve virucidal activity, which directly inactivates virus particles before they can infect host cells. This activity has been similarly observed in other halistanol sulfate variants, such as Halistanol Sulfate H .

Anti-HSV-1 Activity

Halistanol sulfate and Halistanol Sulfate C have demonstrated inhibitory effects against Herpes Simplex Virus type 1 (HSV-1, KOS strain). These compounds were evaluated using viral plaque number reduction assays, which showed that while both compounds exhibited anti-HSV-1 activity, they were less effective than the halistanol-enriched fraction (TSH fraction) from which they were isolated .

The following table presents the virucidal, attachment inhibitory, and penetration inhibitory concentrations of these compounds against HSV-1:

SamplesVC₅₀ (μg/mL)AC₅₀ (μg/mL)PC₅₀ (μg/mL)
TSH fraction0.38 ± 0.126.41 ± 0.632.45 ± 1.33
Halistanol sulfate0.48 ± 0.047.84 ± 1.035.67 ± 0.47
Halistanol Sulfate C1.08 ± 0.3612.26 ± 3.588.90 ± 1.86
Dextran sulfateNA<15.62<15.62

Values represent the mean ± standard deviations of three independent experiments. NA = no activity;
VC₅₀ = 50% virucidal concentration; AC₅₀ = 50% attachment inhibitory concentrations; PC₅₀ = 50% penetration inhibitory concentrations.

Antimicrobial Properties

Halistanol Sulfate A, isolated from the sponge Petromica ciocalyptoides, has demonstrated potent antimicrobial activity against Streptococcus mutans, the primary etiologic agent of human dental caries. Beyond its direct antimicrobial effects, this compound also inhibits biofilm formation, which is crucial in the development of dental caries .

Additionally, Halistanol Sulfate A exhibits inhibitory activity against initial oral bacteria colonizers such as Streptococcus sanguinis, albeit at higher concentrations than those required for S. mutans inhibition. This differential activity suggests a potential specificity that could be advantageous in therapeutic applications .

Mechanism of Action

Antiviral Mechanisms

The anti-HSV-1 activity of halistanol sulfates involves multiple mechanisms:

  • Virucidal Effect: Halistanol sulfate and Halistanol Sulfate C directly inactivate virus particles, with effective concentrations significantly lower than their inhibitory concentration values .

  • Inhibition of Viral Attachment: These compounds prevent the attachment of viral particles to host cells, a crucial initial step in the viral infection process .

  • Inhibition of Viral Penetration: Halistanol sulfates impede the entry of virus particles into host cells even after attachment .

  • Impairment of Viral Protein Expression: Research has shown that these compounds affect the expression levels of important viral proteins, including ICP27 and gD proteins of HSV-1 .

Antimicrobial Mechanisms

The antimicrobial activity of Halistanol Sulfate A against S. mutans involves the down-regulation of virulence genes, including gtfB, gtfC, and gbpB, which are associated with biofilm formation. Interestingly, the expression of housekeeping genes groEL and 16S remains unaffected, suggesting a specific mechanism targeting virulence factors rather than general cellular processes .

This selective gene regulation ability makes Halistanol Sulfate A particularly interesting as a potential therapeutic agent, as it may inhibit pathogenicity without necessarily killing beneficial bacteria, potentially reducing the risk of dysbiosis that often accompanies broad-spectrum antimicrobial therapy .

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